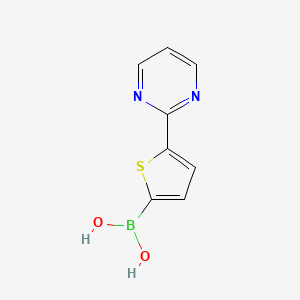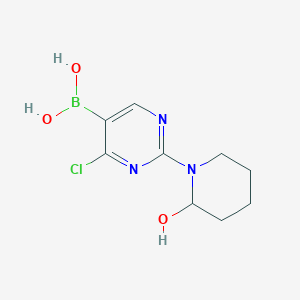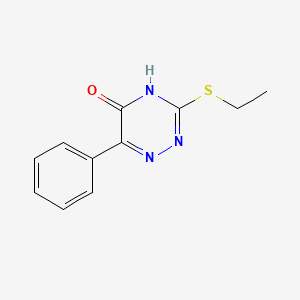
(4-Cyclohexylthiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclohexylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a cyclohexyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexylthiophen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide (such as 4-cyclohexylthiophene) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate . The reaction conditions are generally mild, and the product can be purified by standard chromatographic techniques.
Industrial Production Methods
Industrial production of boronic acids often involves similar borylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyclohexylthiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often occurring under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: For reactions like oxidation of the thiophene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Applications De Recherche Scientifique
(4-Cyclohexylthiophen-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of (4-Cyclohexylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Methoxyphenylboronic Acid: Another boronic acid with different electronic properties due to the methoxy group.
Uniqueness
(4-Cyclohexylthiophen-2-yl)boronic acid is unique due to the presence of the cyclohexyl group, which can influence the steric and electronic properties of the compound, potentially leading to different reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C10H15BO2S |
|---|---|
Poids moléculaire |
210.11 g/mol |
Nom IUPAC |
(4-cyclohexylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C10H15BO2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h6-8,12-13H,1-5H2 |
Clé InChI |
LVMQFTJHXOBVEC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CS1)C2CCCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2H-indazol-3-yl)propanamide](/img/structure/B14088919.png)

![5-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14088938.png)
![1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one](/img/structure/B14088953.png)
![9-benzyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088955.png)
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-isothiocyanatooxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14088958.png)
![Ethanone, 1-[3-chloro-2-(methylthio)phenyl]-](/img/structure/B14088959.png)
![9-[2-(2-Bromophenyl)phenyl]carbazole](/img/structure/B14088963.png)

![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088968.png)


